Pyrazosulfuron-ethyl

Beschreibung

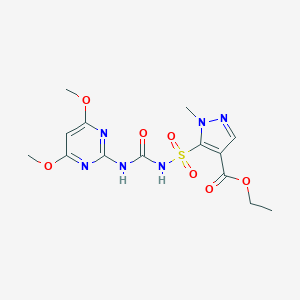

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNQYGRXEXDAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058496 | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93697-74-6 | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93697-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazosulfuron-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093697746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOSULFURON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2T2626KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Pyrazosulfuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazosulfuron-ethyl is a pre- and post-emergence sulfonylurea herbicide that provides broad-spectrum control of annual and perennial broad-leaved weeds and sedges in rice cultivation. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data on its efficacy, detailed experimental protocols for relevant assays, and visual representations of the biochemical pathways and experimental workflows involved.

Introduction

This compound is a systemic herbicide that is absorbed by the roots and/or leaves of plants and translocated to the meristematic tissues.[1] As a member of the sulfonylurea class of herbicides, its mode of action is the specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[1] The disruption of this pathway leads to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species.[1] The selectivity of this compound in rice is attributed to the rapid metabolic deactivation of the herbicide within the crop.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound is the enzyme acetolactate synthase (ALS). ALS catalyzes the initial step in the synthesis of branched-chain amino acids, which are essential for protein synthesis and overall plant development. By binding to the ALS enzyme, this compound competitively inhibits its function, preventing the synthesis of these vital amino acids. This leads to a cascade of events, including the cessation of cell division, stunted growth, and eventual death of the plant.

Biochemical Pathway

The biosynthesis of branched-chain amino acids (BCAAs) is a fundamental metabolic pathway in plants. The enzyme acetolactate synthase (ALS) plays a crucial role in the initial condensation reactions of this pathway. This compound acts as a potent inhibitor of this enzyme, thereby disrupting the entire downstream synthesis of valine, leucine, and isoleucine.

Caption: Biochemical pathway of branched-chain amino acid synthesis and inhibition by this compound.

Quantitative Data

The efficacy of this compound as an ALS inhibitor can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the herbicide's potency against the target enzyme from different plant species.

In Vitro ALS Inhibition

The following table summarizes the IC50 values of this compound for the ALS enzyme from susceptible and resistant biotypes of Cyperus difformis.

| Plant Species | Biotype | IC50 (µM) | Reference |

| Cyperus difformis | Susceptible | 0.027 | [Dal Magro et al., 2010] |

| Cyperus difformis | Resistant | > 100 | [Dal Magro et al., 2010] |

Whole Plant Dose-Response

The following table presents the effective dose of this compound required for 50% growth reduction (GR50) in susceptible and resistant biotypes of various weed species.

| Weed Species | Biotype | GR50 (g a.i./ha) | Resistance Factor (RF) | Reference |

| Cyperus difformis | Susceptible | 1.8 | - | [Merotto et al., 2009] |

| Cyperus difformis | Resistant | > 1280 | > 711 | [Merotto et al., 2009] |

| Schoenoplectus juncoides | Susceptible | 3.5 | - | [Kuk et al., 2003] |

| Schoenoplectus juncoides | Resistant | 150.2 | 42.9 | [Kuk et al., 2003] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from the methodologies described by Carey et al. (1997) and Vargas et al. (1999) for the determination of ALS activity and its inhibition by herbicides.

Objective: To determine the in vitro inhibitory effect of this compound on the activity of the ALS enzyme extracted from plant tissues.

Materials:

-

Fresh young leaf tissue (e.g., from Cyperus difformis)

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10% (v/v) glycerol, 5 mM dithiothreitol (DTT), and 10 mM cysteine.

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0) containing 20 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, and 10 µM FAD.

-

This compound stock solutions of varying concentrations.

-

Stopping Solution: 6 N H₂SO₄.

-

Colorimetric Reagent A: 0.5% (w/v) creatine.

-

Colorimetric Reagent B: 0.5% (w/v) α-naphthol in 2.5 N NaOH (prepared fresh).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction tubes containing 450 µL of assay buffer.

-

Add 50 µL of the crude enzyme extract to each tube.

-

Add 50 µL of the appropriate this compound stock solution (or solvent control) to each tube.

-

Incubate the reaction mixtures at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

-

Colorimetric Detection:

-

Add 500 µL of Reagent A (creatine) to each tube and mix.

-

Add 500 µL of Reagent B (α-naphthol) to each tube, mix, and incubate at 60°C for 15 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: General workflow for the in vitro acetolactate synthase (ALS) inhibition assay.

Concluding Remarks

This compound's mechanism of action is a well-defined process centered on the potent and specific inhibition of the acetolactate synthase enzyme. This targeted action disrupts the synthesis of essential branched-chain amino acids, leading to the effective control of a wide range of broad-leaved weeds and sedges in rice. Understanding the nuances of this mechanism, including the quantitative aspects of enzyme inhibition and the methodologies to assess it, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the optimization of weed control strategies in agricultural systems. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working in these fields.

References

Pyrazosulfuron-ethyl: An In-depth Technical Guide to its Inhibition of Acetolactate Synthase (ALS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazosulfuron-ethyl is a potent sulfonylurea herbicide that effectively controls a broad spectrum of weeds by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This inhibition disrupts the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—leading to the cessation of cell division and plant growth, and ultimately, plant death. This technical guide provides a comprehensive overview of the mechanism of this compound's inhibition of ALS, detailed experimental protocols for its study, quantitative inhibitory data, and an exploration of the downstream signaling pathways affected by this inhibition.

Mechanism of Acetolactate Synthase (ALS) Inhibition by this compound

This compound is a systemic herbicide, readily absorbed by the roots and leaves of plants and translocated to the meristematic tissues where it exerts its inhibitory effect.[1] The primary molecular target of this compound is the enzyme acetolactate synthase (ALS) (EC 2.2.1.6).[2]

ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and overall plant development. This compound acts as a non-competitive inhibitor of ALS. This means it does not bind to the active site of the enzyme where the substrates (pyruvate) would normally bind. Instead, it binds to an allosteric site, a secondary location on the enzyme. This binding event induces a conformational change in the enzyme's structure, which in turn alters the active site and prevents the substrates from binding effectively, thus halting the catalytic reaction.

The inhibition of ALS leads to a rapid depletion of the intracellular pool of valine, leucine, and isoleucine. This starvation for essential amino acids is the primary trigger for the herbicidal effects observed in susceptible plants.

dot

Caption: Mechanism of this compound Inhibition of ALS.

Quantitative Data on ALS Inhibition

The inhibitory potency of this compound against ALS is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%.

| Plant Species | Biotype | IC50 (µM) | Reference |

| Cyperus difformis | Susceptible | 0.57 | [3] |

| Cyperus difformis | Resistant | 73.38 | [3] |

Experimental Protocols

Plant Acetolactate Synthase (ALS) Extraction

A detailed protocol for the extraction of ALS from plant tissues is crucial for in vitro inhibition studies.

Materials:

-

Fresh or frozen young leaf tissue

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 µM flavin adenine dinucleotide (FAD), 10% (v/v) glycerol, 10 mM β-mercaptoethanol, and 1 mM PMSF.

-

Polyvinylpolypyrrolidone (PVPP)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge (refrigerated)

-

Cheesecloth and Miracloth

Procedure:

-

Harvest young, actively growing leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

-

Add 10% (w/w) PVPP to the powdered tissue.

-

Homogenize the powder in 2-4 volumes of ice-cold extraction buffer.

-

Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.

-

Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant containing the crude enzyme extract.

-

(Optional) For partial purification, perform ammonium sulfate precipitation. Slowly add solid ammonium sulfate to the crude extract to achieve 50% saturation while stirring on ice.

-

Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant.

-

Resuspend the pellet in a minimal volume of extraction buffer and desalt using a desalting column (e.g., Sephadex G-25) equilibrated with the same buffer.

-

Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

dot

Caption: Workflow for Plant Acetolactate Synthase (ALS) Extraction.

In Vitro ALS Enzyme Activity Assay

This assay measures the activity of the extracted ALS enzyme and its inhibition by this compound. The assay is based on the colorimetric detection of acetoin, a product formed from the enzymatic reaction product, acetolactate.

Materials:

-

Extracted ALS enzyme

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM TPP, 10 µM FAD.

-

This compound stock solutions (in a suitable solvent like acetone or DMSO, with appropriate solvent controls).

-

6 N H₂SO₄

-

Creatine solution (0.5% w/v in water)

-

α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the extracted ALS enzyme.

-

To test for inhibition, add varying concentrations of this compound to the reaction mixture. Include a control with no herbicide.

-

Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add 100 µL of creatine solution and 100 µL of α-naphthol solution to each reaction. This is the Voges-Proskauer reaction, which develops a red color in the presence of acetoin.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm.

-

Calculate the enzyme activity and the percentage of inhibition for each this compound concentration. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Fungal degradation of an acetolactate synthase (ALS) inhibitor this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acid Signaling for TOR in Eukaryotes: Sensors, Transducers, and a Sustainable Agricultural fuTORe - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazosulfuron-ethyl molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, mechanism of action, and experimental protocols related to the sulfonylurea herbicide, Pyrazosulfuron-ethyl.

Molecular Structure and Chemical Formula

This compound is a selective, systemic herbicide used for the control of annual and perennial broad-leaved weeds and sedges in rice crops.[1] Its chemical identity is well-established, providing a foundation for its synthesis and study.

Chemical Structure:

Image Source: PubChem CID 91750

Molecular Formula: C₁₄H₁₈N₆O₇S[2][3][4][5]

IUPAC Name: ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate

CAS Registry Number: 93697-74-6

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for this compound, crucial for its handling, formulation, and safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 414.39 g/mol | |

| Appearance | Colourless crystalline solid | |

| Melting Point | 177.8–179.5 °C | |

| Density | 1.46 g/cm³ (at 20 °C) | |

| Vapor Pressure | 4.2 × 10⁻⁵ mPa (at 25 °C) | |

| Partition Coefficient (logP) | 3.16 | |

| Water Solubility | 9.76 mg/L (at 20 °C) | |

| Solubility in Organic Solvents (g/L at 20°C) | Methanol: 4.32, Hexane: 0.0185, Benzene: 15.6, Chloroform: 200, Acetone: 33.7 | |

| Stability | Stable at 50 °C for 6 months. Relatively stable at pH 7. Unstable in acidic or alkaline media. |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | >5000 mg/kg | Rat and Mouse | |

| Acute Percutaneous LD₅₀ | >2000 mg/kg | Rat | |

| Inhalation LC₅₀ | >3.9 mg/L air | Rat | |

| Skin Irritation | Non-irritating | Rabbit | |

| Eye Irritation | Non-irritating | Rabbit | |

| Skin Sensitization | Non-sensitizing | Guinea Pig | |

| Mutagenicity (Ames test) | Non-mutagenic | ||

| Teratogenicity | Non-teratogenic | Rat and Rabbit | |

| Acute Oral LD₅₀ (Birds) | >2250 mg/kg | Bobwhite Quail | |

| LC₅₀ (96 h, Fish) | >180 mg/L | Rainbow Trout and Bluegill Sunfish | |

| LC₅₀ (48 h, Fish) | >30 mg/L | Carp | |

| TLm (3 h, Daphnia) | >40 ppm | Daphnia | |

| I₅₀ (Algae) | 1 ppm | Green Algae (Scenedesmus acutus) | |

| LD₅₀ (contact, Bees) | >100 µ g/bee | Bee |

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. A general workflow for its production is outlined below.

Caption: Commercial synthesis pathway of this compound.

Experimental Protocol: General Synthesis

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on published information.

-

Sulfonamide Formation: Ethyl 5-amino-1-methylpyrazole-4-carboxylate is reacted with 2-(chlorosulfonyl)benzoic acid ethyl ester under basic conditions to form the corresponding sulfonamide.

-

Sulfonyl Isocyanate Generation: The sulfonamide intermediate is then activated using phosgene or triphosgene in an inert solvent to generate the sulfonyl isocyanate.

-

Condensation: The crude sulfonyl isocyanate is reacted with 2-amino-4,6-dimethoxypyrimidine in a suitable solvent, such as dry acetonitrile.

-

Purification: The resulting product, this compound, is then purified through cyclization, hydrolysis, and recrystallization to yield the final product.

Mechanism of Action

This compound belongs to the sulfonylurea class of herbicides, which act by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing the death of susceptible weeds. The herbicide is absorbed by the roots and/or leaves and translocated to the meristematic tissues where it exerts its effect.

Caption: Mechanism of action of this compound.

Experimental Protocol: In-vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on ALS activity.

-

Enzyme Extraction: Extract ALS from the shoots of young, susceptible plants by homogenizing the tissue in a suitable buffer.

-

Herbicide Solutions: Prepare a series of dilutions of this compound in an appropriate solvent.

-

Inhibition Assay:

-

In a reaction tube, combine the enzyme extract with a reaction buffer containing the necessary cofactors.

-

Add the different concentrations of the this compound solutions to the tubes. Include a control with no herbicide.

-

Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate).

-

Incubate the reaction mixture at a specific temperature for a set period.

-

Stop the reaction (e.g., by adding acid).

-

-

Quantification: The product of the enzymatic reaction (acetolactate) can be quantified colorimetrically after conversion to acetoin.

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ALS activity (IC₅₀).

Bio-efficacy Evaluation

The efficacy of this compound as a herbicide is typically evaluated through field trials.

Experimental Protocol: Field Bio-efficacy Trial

-

Experimental Design: The experiment is typically laid out in a randomized block design with multiple replications.

-

Treatments:

-

Different application rates of this compound (e.g., 15, 20, 25, 30 g a.i./ha).

-

A standard herbicide for comparison.

-

A weed-free control (manual weeding).

-

A weedy (untreated) control.

-

-

Application: The herbicide is applied at a specific time, typically pre- or early post-emergence of the weeds in the crop.

-

Data Collection:

-

Weed Density: Count the number of individual weeds of different species per unit area (e.g., in a quadrat) at various time points after application.

-

Weed Biomass: Collect the above-ground parts of the weeds from a defined area, dry them in an oven until a constant weight is achieved, and record the dry weight.

-

Crop Phytotoxicity: Visually assess any signs of damage to the crop plants.

-

Crop Yield: Harvest the crop from each plot and measure the yield.

-

-

Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

References

- 1. botanyjournals.com [botanyjournals.com]

- 2. Synthesis method of this compound intermediate 4-ethoxycarbonyl-5-sulfamine-1-methylpyrazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mode of Action of Pyrazosulfuron-ethyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazosulfuron-ethyl is a potent sulfonylurea herbicide widely employed for the selective control of broadleaf weeds and sedges in rice cultivation and other agricultural settings.[1][2] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This guide provides a comprehensive technical overview of the molecular and physiological mechanisms underlying the action of this compound in susceptible plants. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visual representations of the relevant pathways and workflows are presented to facilitate further research and development in this area.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is pivotal for the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[5] As these amino acids are fundamental building blocks for protein synthesis and are crucial for cell division and plant growth, the disruption of their production leads to the cessation of growth and eventual death of the susceptible plant.

Biochemical Pathway

The inhibition of ALS by this compound blocks the initial committed step in the BCAA synthesis pathway. Specifically, ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine, and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine. By binding to the ALS enzyme, this compound prevents these reactions from occurring, leading to a rapid depletion of the BCAA pool within the plant.

Physiological Consequences

Following the inhibition of ALS and the depletion of BCAAs, susceptible plants exhibit a range of physiological symptoms. Cell division in meristematic tissues, such as root and shoot tips, is rapidly arrested. This leads to stunted growth, followed by chlorosis (yellowing) and necrosis (tissue death) of the leaves. The symptoms typically appear several days after treatment.

Uptake, Translocation, and Selectivity

This compound is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its vascular system. It can be taken up by both the roots and the foliage and is translocated via the xylem and phloem to the meristematic regions where ALS is most active.

The selectivity of this compound, particularly its safety for use in rice crops, is primarily due to the rapid metabolic detoxification of the herbicide in tolerant plants. In rice, this compound undergoes O-demethylation, a reaction catalyzed by cytochrome P450 monooxygenases, which converts it into an inactive form. Susceptible weeds lack or have significantly lower levels of the specific cytochrome P450 enzymes required for this rapid detoxification, allowing the herbicide to accumulate at the target site and exert its phytotoxic effects.

Quantitative Data on Efficacy

The efficacy of this compound is typically quantified through dose-response studies, which determine the concentration of the herbicide required to inhibit a specific biological process by 50% (IC50) or to reduce plant growth by 50% (GR50).

| Parameter | Species | Value | Reference |

| GR50 (Growth Reduction by 50%) | Cyperus iria (Resistant) | > 6 times the maximum field rate | |

| GR50 (Growth Reduction by 50%) | Cyperus iria (Susceptible) | Significantly lower than resistant biotype | |

| Weed Control Efficiency | Mixed weeds in transplanted rice | 57.32% - 88.34% (at 30 g/ha) | |

| Weed Dry Weight Reduction | Mixed weeds in transplanted rice | Reduced to 17.14 - 20.19 g/m² (at 30 g/ha) |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is adapted from various sources describing the spectrophotometric measurement of ALS activity.

Objective: To determine the in vitro activity of ALS and the inhibitory effect of this compound.

Principle: ALS activity is measured by quantifying the formation of its product, acetolactate, which is subsequently converted to acetoin. Acetoin can be detected colorimetrically.

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 10 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10 mM cysteine.

-

Reaction Buffer: 0.1 M potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM TPP, 10 mM MgCl₂, 10 µM FAD.

-

This compound stock solution (in a suitable solvent like acetone or DMSO).

-

Creatine solution (0.5% w/v).

-

α-naphthol solution (5% w/v in 2.5 N NaOH).

-

Acetoin standard solution.

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the reaction buffer and varying concentrations of this compound.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding sulfuric acid.

-

-

Acetoin Formation and Detection:

-

Incubate the acidified reaction mixture at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.

-

Add creatine solution followed by α-naphthol solution.

-

Incubate at 60°C for 15 minutes for color development.

-

Measure the absorbance at 525 nm.

-

-

Data Analysis:

-

Construct a standard curve using the acetoin standard.

-

Calculate the amount of acetoin produced in each sample.

-

Determine the ALS activity (e.g., in µmol acetoin/mg protein/hour).

-

Plot the percentage of ALS inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Analysis of Branched-Chain Amino Acids (BCAAs) by HPLC

This protocol provides a general framework for the extraction and quantification of BCAAs from plant tissues.

Objective: To measure the levels of valine, leucine, and isoleucine in plant tissues following treatment with this compound.

Principle: Free amino acids are extracted from plant tissue and then derivatized to allow for their detection by HPLC with fluorescence or UV detection.

Materials:

-

Plant tissue

-

Extraction solvent (e.g., 80% ethanol or 0.1 N HCl)

-

Internal standard (e.g., norvaline)

-

Derivatization reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (fluorescence or UV).

-

Amino acid standards (valine, leucine, isoleucine).

Procedure:

-

Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with the extraction solvent containing the internal standard.

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Derivatization:

-

Mix a known volume of the extract with the derivatization reagent according to the manufacturer's instructions.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using a suitable mobile phase gradient.

-

Detect the derivatized amino acids at the appropriate wavelength.

-

-

Quantification:

-

Identify the amino acid peaks based on the retention times of the standards.

-

Quantify the concentration of each BCAA by comparing its peak area to that of the corresponding standard and normalizing to the internal standard.

-

Conclusion

This compound is a highly effective herbicide that targets a fundamental metabolic pathway in plants. Its specific inhibition of acetolactate synthase leads to the depletion of essential branched-chain amino acids, ultimately causing the cessation of growth and death of susceptible weeds. The selectivity of this herbicide is primarily achieved through rapid metabolic detoxification in tolerant crops like rice. The detailed understanding of its mode of action, supported by robust experimental protocols and quantitative data, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and the optimization of its use in sustainable agriculture. Further research focusing on the kinetic parameters of ALS inhibition by this compound across a broader range of weed species will enhance our ability to predict and manage its efficacy in diverse agricultural ecosystems.

References

Pyrazosulfuron-ethyl: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pyrazosulfuron-ethyl, a widely used sulfonylurea herbicide. Understanding the solubility of this active ingredient is critical for developing stable formulations, ensuring effective delivery, and conducting accurate environmental fate and toxicology studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 0.00976 - 0.0145 | 20 |

| Methanol | 0.7 - 4.32 | 20 |

| Hexane | 0.0185 - 0.2 | 20 |

| Benzene | 15.6 | 20 |

| Chloroform | 200 - 234.4 | 20 |

| Acetone | 31.7 - 33.7 | 20 |

| Tetrahydrofuran (THF) | 20 - 25 (mg/mL) | Not Specified |

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically performed using the shake-flask method, a robust and widely accepted technique outlined in OECD Guideline 105. This method involves saturating a solvent with the solute (this compound) and then measuring the concentration of the dissolved substance. High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical technique for quantifying the concentration of this compound in the resulting saturated solution.

Principle of the Shake-Flask Method

An excess amount of crystalline this compound is added to a known volume of the solvent of interest in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as HPLC.

Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Solvents (HPLC grade or equivalent purity)

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 column)

-

Mobile phase (e.g., acetonitrile and water mixture)

Detailed Experimental Procedure

-

Preparation of the Test Solution:

-

Accurately weigh an excess amount of this compound and add it to a flask containing a known volume of the solvent. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a mechanical shaker or on a magnetic stirrer in a constant temperature bath (e.g., 20 ± 0.5 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand at the test temperature to allow the undissolved material to settle.

-

To separate the saturated solution from the excess solid, centrifuge an aliquot of the mixture at a constant temperature.

-

Alternatively, filter the solution using a syringe filter that is compatible with the solvent and does not adsorb this compound.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the filtered saturated sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

HPLC Parameters for this compound Analysis

While specific parameters may vary depending on the instrument and column used, a general HPLC method for the analysis of this compound is as follows:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The water may be acidified slightly (e.g., with 0.1% phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 240-250 nm.

-

Injection Volume: 10-20 µL.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Generalized workflow for solubility determination.

This technical guide provides essential information on the solubility of this compound for professionals in research and development. The presented data and protocols are fundamental for formulation science, environmental risk assessment, and regulatory compliance.

An In-depth Technical Guide to Pyrazosulfuron-ethyl (CAS No. 93697-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Pyrazosulfuron-ethyl, focusing on its physicochemical properties, mechanism of action, experimental protocols, and toxicological profile. The information is intended to support research, development, and safety assessment activities.

Physicochemical Properties

This compound is a colorless crystalline solid belonging to the sulfonylurea class of herbicides.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for formulation development, environmental fate studies, and analytical method development.

| Property | Value | References |

| CAS Number | 93697-74-6 | N/A |

| Molecular Formula | C₁₄H₁₈N₆O₇S | [3] |

| Molecular Weight | 414.4 g/mol | [2][3] |

| Appearance | Colorless crystalline solid | |

| Melting Point | 177.8–182 °C | |

| Density | 1.46 g/cm³ (at 20 °C) | |

| Vapor Pressure | 4.2 × 10⁻⁵ mPa (at 25 °C) | |

| Water Solubility | 9.76 - 14.5 mg/L (at 20-25 °C) | |

| Solubility in Organic Solvents (g/L at 20 °C) | Chloroform: 200-234.4Acetone: 31.7-33.7Benzene: 15.6Methanol: 0.7-4.32Hexane: 0.0185-0.2 | |

| Octanol-Water Partition Coefficient (logP) | 3.16 | |

| pKa | 3.7 | |

| Stability | Stable at 50 °C for 6 months. Unstable in acidic or alkaline media. |

Mechanism of Action

This compound is a selective, systemic herbicide that is absorbed by the roots and/or leaves of plants and translocated to the meristems. Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible weeds. The selectivity of this compound in crops like rice is due to its rapid metabolism within the crop plant, primarily through the demethylation of its methoxy group.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methodologies used for sulfonylurea herbicides to determine the in vitro inhibitory effect of this compound on the ALS enzyme.

1. Enzyme Extraction:

-

Harvest fresh, young leaves (e.g., from 8-10 leaf stage seedlings) of the target weed species.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powdered tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, 10 mM cysteine, and 1% w/v polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

2. ALS Activity Assay:

-

Prepare a reaction mixture containing extraction buffer, 20 mM valine, 20 mM leucine, 100 mM sodium pyruvate, 10 mM magnesium chloride, 1 mM thiamine pyrophosphate, and 10 µM FAD.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone, ensuring the final solvent concentration in the assay is minimal, typically <1%).

-

Add the enzyme extract to the reaction mixture with and without (control) varying concentrations of this compound.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This step also initiates the decarboxylation of the product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to allow for complete conversion to acetoin.

-

Add a solution of creatine and α-naphthol and incubate at 60°C for another 15 minutes to develop a colored complex.

-

Measure the absorbance of the solution at 530 nm using a spectrophotometer.

-

Calculate the enzyme activity as the rate of acetoin formation. Determine the herbicide concentration that inhibits 50% of the enzyme activity (I₅₀ value) by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Herbicidal Efficacy Bioassay in a Controlled Environment

This protocol outlines a greenhouse-based experiment to evaluate the pre-emergence and post-emergence herbicidal efficacy of this compound.

1. Plant Material and Growth Conditions:

-

Select target weed species commonly found in rice fields (e.g., Echinochloa colona, Cyperus difformis, Monochoria vaginalis).

-

Sow weed seeds in pots or trays filled with a sterilized soil mix (e.g., loam, sand, and peat).

-

Grow plants in a greenhouse under controlled conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod, and adequate humidity).

2. Herbicide Application:

-

Pre-emergence: Apply this compound one day after sowing the weed seeds.

-

Post-emergence: Apply the herbicide when the weeds have reached a specific growth stage (e.g., 2-4 leaf stage).

-

Prepare a stock solution of a this compound formulation (e.g., 10% Wettable Powder) and make serial dilutions to achieve a range of application rates (e.g., 15, 20, 25, 30 g a.i./ha).

-

Apply the herbicide solution evenly over the pots using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 500 L/ha).

-

Include an untreated control and a positive control (e.g., another standard herbicide or manual weeding) for comparison.

3. Data Collection and Analysis:

-

Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% visual rating scale, where 0 represents no injury and 100 represents complete plant death.

-

At the end of the experiment (e.g., 21-28 days after treatment), harvest the above-ground biomass of the weeds.

-

Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

-

Calculate the percent weed control or biomass reduction relative to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine the effective dose.

Soil Degradation Study

This protocol describes a laboratory experiment to determine the degradation rate and half-life of this compound in soil.

1. Soil Preparation and Spiking:

-

Collect soil from a relevant agricultural field (e.g., a paddy field). Air-dry and sieve it (e.g., through a 2 mm mesh).

-

Characterize the soil for properties like pH, organic matter content, and texture.

-

Fortify a known weight of the soil with a standard solution of this compound to achieve a specific concentration (e.g., 10 ppm).

2. Incubation and Sampling:

-

Incubate the treated soil in the dark under controlled temperature and moisture conditions (e.g., 25°C and 60% of water holding capacity).

-

Collect soil samples at predetermined time intervals (e.g., 0, 3, 7, 15, 30, and 60 days after application).

3. Extraction (Modified QuEChERS Method):

-

Place a 10 g soil sample into a 50 mL centrifuge tube.

-

Add a specific volume of water to disperse the soil.

-

Add 1% acetic acid in acetonitrile, followed by anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc).

-

Shake vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

4. Cleanup and Analysis:

-

Take an aliquot of the acetonitrile supernatant. The original QuEChERS method's d-SPE cleanup with PSA and C18 is sometimes omitted for this compound as it can lead to low recoveries.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile).

-

Quantify the concentration of this compound using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector. A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a C18 column.

5. Data Analysis:

-

Plot the concentration of this compound against time.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) assuming first-order kinetics using the formula: t₁/₂ = ln(2)/k.

Acute Oral Toxicity Study (OECD 423)

This study is performed to assess the acute toxicity of a substance after a single oral dose. The protocol follows the OECD Guideline 423 (Acute Toxic Class Method).

1. Test Animals and Housing:

-

Use healthy, young adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.

-

House the animals individually in a controlled environment with a 12-hour light/dark cycle and access to standard diet and water (except for pre-dosing fasting).

2. Dosing Procedure:

-

Fast the animals overnight prior to dosing.

-

The method uses a stepwise procedure with a group of 3 animals per step.

-

Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on available information about the substance's toxicity. For this compound, a starting dose of 300 mg/kg has been used.

-

Administer the test substance as a single dose by oral gavage.

-

The outcome of the first group (number of mortalities) determines the dose for the next group (if needed). If no mortality occurs at 2000 mg/kg, the study is concluded.

3. Observations:

-

Observe animals for mortality, clinical signs of toxicity, and behavioral changes frequently on the day of dosing and at least once daily for 14 days.

-

Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

4. Data Analysis:

-

The method allows for the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity based on the observed mortality at the different dose levels. It provides a range for the LD₅₀ rather than a precise point estimate.

Acute Immobilization Test on Daphnia magna (OECD 202)

This study is designed to determine the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The protocol follows OECD Guideline 202.

1. Test Organisms and Culture:

-

Use young daphnids (<24 hours old) from a healthy, in-house culture.

-

Culture the daphnids in a suitable medium (e.g., Elendt M7 medium) under controlled temperature (18-22°C) and lighting (e.g., 16-hour light/8-hour dark cycle).

2. Test Procedure:

-

Expose groups of daphnids (e.g., 4 replicates of 5 daphnids each) to a series of at least five concentrations of the test substance.

-

For poorly water-soluble substances like this compound, a Water Accommodated Fraction (WAF) may be prepared.

-

The test is conducted in glass vessels, providing at least 2 mL of test solution per daphnid.

-

Maintain the exposure for 48 hours under the same controlled conditions as the culture. The test is typically static (no renewal of the test solution).

3. Observations and Endpoints:

-

Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Measure water quality parameters such as pH and dissolved oxygen at the beginning and end of the test.

4. Data Analysis:

-

Calculate the concentration of the test substance that immobilizes 50% of the daphnids (EC₅₀) at 48 hours, along with 95% confidence limits, using appropriate statistical methods (e.g., probit analysis).

Herbicidal Activity

This compound provides broad-spectrum control of annual and perennial broad-leaved weeds and sedges in rice cultivation. It is effective as both a pre-emergence and early post-emergence herbicide.

| Target Weeds | Typical Application Rate (g a.i./ha) | Crop | References |

| Broadleaf Weeds (Ludwigia parviflora, Monochoria vaginalis, Eclipta alba) | 15 - 30 | Transplanted & Direct-Seeded Rice | |

| Sedges (Cyperus difformis, Cyperus iria) | 15 - 30 | Transplanted & Direct-Seeded Rice | |

| Grasses (Echinochloa colona, Echinochloa crusgalli, Leptochloa chinensis) | 15 - 30 | Transplanted & Direct-Seeded Rice |

Toxicology

This compound exhibits low acute toxicity to mammals. The primary health effects observed in animal studies at higher doses involve the liver and blood. No evidence of neurotoxicity, carcinogenicity, or genotoxicity has been reported.

| Test Type | Species | Route | Value | References |

| Acute Oral LD₅₀ | Rat | Oral | > 5000 mg/kg | |

| Acute Oral LD₅₀ | Mouse | Oral | > 5000 mg/kg | |

| Acute Dermal LD₅₀ | Rat | Dermal | > 2000 mg/kg | |

| Acute Inhalation LC₅₀ | Rat | Inhalation | > 3.9 mg/L | |

| Acute Immobilization EC₅₀ (48h) | Daphnia magna | Aquatic | > 40 ppm (TLm, 3h) | |

| Acute Toxicity LC₅₀ (96h) | Rainbow Trout | Aquatic | > 180 mg/L | |

| Acute Toxicity LC₅₀ (96h) | Bluegill Sunfish | Aquatic | > 180 mg/L | |

| No Observed Adverse Effect Level (NOAEL) | Dog | Oral (1-year chronic) | 1 mg/kg bw/day | |

| Acceptable Daily Intake (ADI) | Human | N/A | 0.01 mg/kg bw/day |

Environmental Fate

This compound is considered a short-lived compound in the soil environment. Its degradation is influenced by factors such as soil pH, moisture, and microbial activity, with faster degradation occurring in acidic conditions and non-sterile soils.

| Parameter | Medium | Value | References |

| Soil Half-Life (DT₅₀) | Rice-planted soil | 5.5 - 13.9 days | |

| Soil Half-Life (DT₅₀) | Unplanted soil | 6.9 days | |

| Water Half-Life (DT₅₀) | pH 4 Buffer | 2.6 days | |

| Water Half-Life (DT₅₀) | pH 7 Buffer | 19.4 days | |

| Primary Degradation Pathway | Soil & Water | Cleavage of sulfonylurea bridge, hydrolysis, demethylation of methoxy group. | |

| Major Metabolites | Soil | Ethyl 5-(aminosulfonyl)-1-methyl-1-H-pyrazole-4-carboxylate; 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid; 2-amino-4,6-dimethoxy pyrimidine. |

Conclusion

This compound is a highly effective sulfonylurea herbicide with a well-defined mechanism of action and a favorable toxicological and environmental profile when used as directed. This guide provides foundational technical data and standardized protocols to assist researchers in further studies related to its efficacy, safety, and environmental impact. The detailed methodologies for bioassays, degradation studies, and toxicological assessments offer a framework for robust scientific investigation.

References

An In-depth Technical Guide to the Herbicidal Activity Spectrum of Pyrazosulfuron-ethyl

Introduction

Pyrazosulfuron-ethyl is a highly active, systemic herbicide belonging to the sulfonylurea chemical family.[1][2][3] It is widely utilized in agriculture, particularly for selective weed control in rice cultivation. Its efficacy as a pre- and post-emergence herbicide stems from its ability to be absorbed through both the roots and leaves of weeds, translocating to the meristematic tissues where it exerts its effects. This technical guide provides a comprehensive overview of this compound's herbicidal activity, mechanism of action, crop selectivity, and the experimental protocols used to evaluate its performance.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants. By blocking ALS, this compound effectively halts cell division and plant growth, leading to the eventual death of susceptible weeds.

References

Methodological & Application

Application Note: Preparation of Pyrazosulfuron-ethyl Analytical Standard

AN-2025-11-28

Introduction

Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used for the control of broad-leaved weeds and sedges in rice fields.[1][2] Accurate quantification of this compound in various matrices, including environmental samples and agricultural products, is crucial for regulatory compliance, environmental monitoring, and food safety assessment. The preparation of an accurate and stable analytical standard is a prerequisite for reliable analytical measurements. This application note provides a detailed protocol for the preparation of this compound analytical standards for use in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the safe handling and proper storage of the analytical standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Ethyl 5-[(4,6-dimethoxy-2-pyrimidinyl)aminocarbonylaminosulfonyl]-1-methyl-1H-pyrazole-4-carboxylate | [3] |

| CAS Number | 93697-74-6 | [4] |

| Molecular Formula | C₁₄H₁₈N₆O₇S | |

| Molecular Weight | 414.39 g/mol | |

| Melting Point | 181-182 °C | |

| Appearance | Off-white to colorless crystalline solid | |

| Solubility | Soluble in acetonitrile, chloroform, and benzene. Poorly soluble in water (0.0145 g/L at 20°C). | |

| Stability | Stable under normal conditions. Unstable in acidic or alkaline media. Solutions are unstable and should be freshly prepared. |

Experimental Protocols

Safety Precautions

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Therefore, it is essential to handle the analytical standard in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid creating dust.

Materials and Reagents

-

This compound certified reference material (CRM) (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Orthophosphoric acid (OPA) or Acetic Acid (Analytical grade)

-

Volumetric flasks (Class A)

-

Analytical balance (readability ± 0.01 mg)

-

Syringe filters (0.45 µm)

Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

-

Weighing: Accurately weigh approximately 10 mg of this compound CRM into a clean weighing boat using an analytical balance.

-

Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

-

Solubilization: Add approximately 7 mL of HPLC-grade acetonitrile to the volumetric flask. Sonicate or vortex the flask for a few minutes to ensure complete dissolution of the solid.

-

Dilution to Volume: Allow the solution to return to ambient temperature. Then, add acetonitrile to the flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Transfer the stock solution to an amber glass vial and store it at 2-10°C. Due to potential instability in solution, it is recommended to prepare fresh stock solutions regularly.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution with the mobile phase or a solvent mixture that is compatible with the analytical method.

-

Intermediate Dilutions: Prepare one or more intermediate stock solutions as needed. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock or intermediate solutions. For example, to prepare standards with concentrations of 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL, pipette the appropriate volumes of the 100 µg/mL intermediate solution into separate volumetric flasks and dilute to the mark with the mobile phase.

-

Filtration: Before injection into the HPLC system, filter the working standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Analytical Method

Several HPLC methods are available for the analysis of this compound. A typical reversed-phase HPLC method is summarized in Table 2.

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (65:35 v/v) | |

| Alternative: Methanol : 0.2% Acetic Acid in Water (75:25 v/v) | ||

| Flow Rate | 1.0 mL/min | |

| Injection Volume | 10 - 20 µL | |

| Column Temperature | 30 °C | |

| Detection | UV at 241 nm | |

| Retention Time | Approximately 7 minutes (Varies with specific method) |

Workflow and Data Analysis

The general workflow for the preparation and use of this compound analytical standards is depicted in the following diagram.

Caption: Workflow for this compound Standard Preparation and Analysis.

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standards. The linearity of the calibration curve should be evaluated, and a correlation coefficient (r²) of >0.99 is typically required. The concentration of this compound in unknown samples is then determined by interpolating their peak areas from the calibration curve.

References

Application Note: Analysis of Pyrazosulfuron-ethyl in Soil Samples Using a Modified QuEChERS Method

Audience: Researchers, scientists, and professionals in environmental monitoring and pesticide residue analysis.

Introduction

Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used for the control of broad-leaved weeds and sedges in crops like rice.[1][2] Due to its potential to persist in soil and impact the environment, sensitive and efficient analytical methods are required for its monitoring.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices.[3] This application note details a modified QuEChERS protocol for the determination of this compound in soil, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle

The QuEChERS methodology is based on a two-step process: extraction and cleanup. In this modified protocol, a soil sample is first hydrated and then extracted with acetonitrile containing 1% acetic acid. The addition of magnesium sulfate and sodium acetate trihydrate induces phase separation and partitioning of the analyte into the organic layer. A subsequent cleanup step is often employed; however, for this compound, it has been observed that common sorbents like PSA and C18 can lead to low recoveries.[1] Therefore, this protocol proceeds without a traditional dispersive solid-phase extraction (dSPE) cleanup step, simplifying the process while maintaining good recovery and accuracy.

Experimental Protocol

3.1. Apparatus and Chemicals

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Centrifuge (capable of 5000 rpm)

-

Vortex mixer

-

Nitrogen evaporator

-

50 mL polypropylene centrifuge tubes with screw caps

-

Syringe filters (0.2 µm)

-

Glassware (volumetric flasks, pipettes, etc.)

-

-

Chemicals and Reagents:

-

This compound analytical standard (96% purity or higher)

-

Acetonitrile (MeCN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Acetic acid (HOAc), glacial

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ultrapure water

-

3.2. Sample Preparation

-

Collect soil samples from the field (e.g., 0-15 cm depth).

-

Air-dry the soil samples at room temperature.

-

Grind the dried soil to a fine powder using a mortar and pestle.

-

Pass the ground soil through a 2 mm sieve to ensure homogeneity.

-

Store the sieved soil samples at 4°C until analysis.

3.3. QuEChERS Extraction

-

Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 4 mL of ultrapure water to the tube to hydrate the sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Add 20 mL of acetonitrile containing 1% acetic acid (HOAc).

-

Shake the tube vigorously for 2 minutes.

-

Add 6 g of anhydrous MgSO₄ and 1.8 g of NaOAc·3H₂O to the tube.

-

Immediately cap and shake the tube to prevent the formation of salt conglomerates.

-

Centrifuge the tube for 5 minutes at 5000 rpm.

3.4. Post-Extraction Processing

-

Carefully collect an 18 mL aliquot of the supernatant (acetonitrile layer).

-

Pass the aliquot through a column containing anhydrous Na₂SO₄ to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of methanol.

-

Filter the final solution through a 0.2 µm syringe filter into an HPLC vial for analysis.

Instrumental Analysis (HPLC-UV)

The following instrumental conditions have been shown to be effective for the analysis of this compound.

| Parameter | Condition |

| Instrument | Waters 600 HPLC system with UV detector or equivalent |

| Column | Diamonsil C18 (250 × 4.6 mm i.d., 5 µm particle size) |

| Mobile Phase | Methanol / Water with 0.2% Acetic Acid (75/25, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 241 nm |

Data and Performance

The modified QuEChERS method provides reliable and accurate quantification of this compound in soil. The following tables summarize the method's performance characteristics based on validation studies.

Table 1: Method Validation Parameters

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 mg/kg |

| Limit of Quantification (LOQ) | 0.1 mg/kg |

| Linearity Range (Calibration Curve) | 0.05 - 20 mg/L |

Table 2: Recovery and Precision in Different Soil Types

| Soil Type | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Changsha Soil | 0.1 | 70.8 - 99.0 | 2.1 - 7.9 |

| 0.5 | 70.8 - 99.0 | 2.1 - 7.9 | |

| 1.0 | 70.8 - 99.0 | 2.1 - 7.9 | |

| Nanning Soil | 0.1 | 83.5 - 86.4 | 7.0 - 10.0 |

| 0.5 | 83.5 - 86.4 | 7.0 - 10.0 | |

| 1.0 | 83.5 - 86.4 | 7.0 - 10.0 |

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in soil.

Conclusion

This application note presents a simplified and effective modified QuEChERS method for the determination of this compound in soil samples. The protocol avoids a complex cleanup step, reducing analysis time and potential for analyte loss, while demonstrating good recovery, precision, and sensitivity. This method is well-suited for routine monitoring of this compound residues in agricultural and environmental laboratories.

References

Application Note: Determination of Pyrazosulfuron-ethyl Residues by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used in rice cultivation to control broadleaf weeds and sedges.[1] Its mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Due to its high efficacy at low application rates, monitoring its residues in environmental and agricultural matrices is essential to ensure food safety and assess environmental impact.[2] This application note details a robust and sensitive method for the quantification of this compound residues in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.[1][3]

Experimental Protocols

Reagents and Materials

-

This compound analytical standard (≥98% purity).

-

Acetonitrile (ACN), Methanol (MeOH), and Water: HPLC or LC-MS grade.

-

Formic acid (FA) and Acetic acid (HOAc): LC-MS grade.

-

Anhydrous magnesium sulfate (MgSO₄).

-

Sodium chloride (NaCl) or Sodium acetate trihydrate (NaOAc·3H₂O).

-

Primary secondary amine (PSA) sorbent (for cleanup).

-

C18 sorbent (for cleanup).

-

Syringe filters (0.22 µm or 0.45 µm).

Standard Solution Preparation

-

Stock Standard Solution (e.g., 400 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in a 25 mL volumetric flask with methanol. Store at -20°C.

-

Intermediate Standard Solution (e.g., 10 mg/L): Dilute the stock solution appropriately with methanol.

-

Working Standard Solutions (e.g., 0.01 - 1.0 mg/L): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition (e.g., acetonitrile/water).

Sample Preparation: Modified QuEChERS Protocol

This protocol is applicable to matrices such as soil and rice (grain, straw).

-

Homogenization & Weighing: Homogenize the sample (e.g., grind soil or rice straw). Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Hydration (for dry samples): For dry samples like soil or grain, add 4-10 mL of ultrapure water and vortex for 1 minute to ensure thorough mixing.

-

Extraction:

-

Add 10-20 mL of acetonitrile (MeCN), optionally containing 1% acetic acid.

-

Shake vigorously for 2-5 minutes.

-

Add QuEChERS salts (e.g., 6 g anhydrous MgSO₄ and 1.8 g NaOAc·3H₂O).

-

Shake immediately and vigorously for 1 minute to prevent the agglomeration of salts.

-

-

Centrifugation: Centrifuge the tube at ≥3500 rpm for 5-10 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 4-6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents (e.g., a mix of PSA, C18, and MgSO₄).

-

Vortex for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Instrumental Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of this compound.

Table 1: Recommended LC-MS/MS Instrumental Conditions

| Parameter | Setting | Reference(s) |

|---|---|---|

| Liquid Chromatography | ||

| HPLC System | Agilent 1200/1290, Waters Acquity UPLC or equivalent | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 5 µm) | |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.2% Acetic Acid | |

| Mobile Phase B | Acetonitrile or Methanol | |

| Gradient | Isocratic (e.g., 75:25 B:A) or Gradient | |

| Flow Rate | 0.4 - 1.0 mL/min | |

| Column Temperature | 30 - 35°C | |

| Injection Volume | 4 - 20 µL | |

| Mass Spectrometry | ||

| MS System | Agilent 6410, Applied Biosystems API-3200 or equivalent | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |

| Capillary Voltage | 3000 V | |

| Gas Temperature | 350°C | |

| Gas Flow | 8.0 L/min | |

| Nebulizer Pressure | 35 psi | |

| MRM Transitions | ||

| Precursor Ion (m/z) | 415.0 | |

| Product Ion 1 (m/z) | 182.0 (Quantifier) |

| Product Ion 2 (m/z) | 82.9 (Qualifier) | |

Quantitative Data and Method Performance

Method validation is performed to assess linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Performance Data

| Parameter | Matrix | Value | Reference(s) |

|---|---|---|---|

| Linearity (R²) | Standard Solution | ≥ 0.995 | |

| Limit of Detection (LOD) | Soil | 0.05 mg/kg | |

| Rice, Soil, Water | 0.04 - 1.0 ng (absolute) | ||

| Limit of Quantification (LOQ) | Soil | 0.1 mg/kg | |

| Rice (various parts) | 0.01 mg/kg | ||

| Recovery (%) | Soil | 70.8% - 99.0% | |

| Paddy Environment | 81% - 106.4% | ||

| Relative Standard Deviation (RSD) | Soil | 2.1% - 10.0% |

| | Paddy Environment | < 15% | |

Results and Discussion Using the described method, this compound can be effectively separated and quantified with high sensitivity and selectivity. The retention time for this compound is typically around 7 minutes under the specified chromatographic conditions, though this can vary based on the exact column and mobile phase used. The QuEChERS sample preparation method provides excellent recoveries (generally 70-120%) and good precision (RSD ≤ 20%), meeting the requirements for pesticide residue analysis. The use of two MRM transitions, one for quantification and one for confirmation, ensures reliable identification of the analyte and reduces the likelihood of false positives.

Conclusion The LC-MS/MS method detailed in this application note is a reliable and robust approach for the routine analysis of this compound residues in complex matrices like soil and rice. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for low detection limits, high accuracy, and excellent reproducibility, making it suitable for regulatory monitoring and research applications.

References